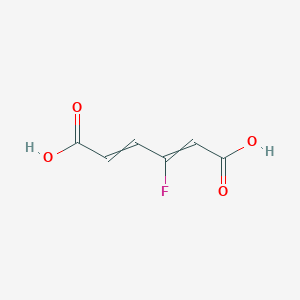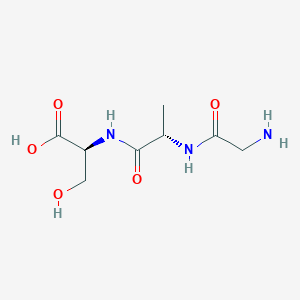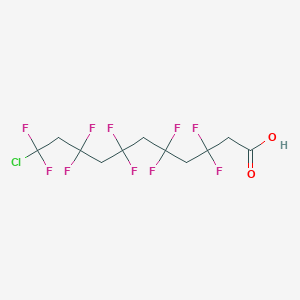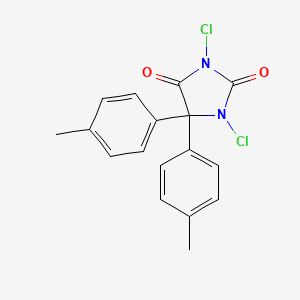
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a propynylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzoyl Group:
Amination: The propynylamino group can be introduced through amination reactions, often involving the use of amines and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups. For example, the nitrophenyl group may interact with enzymes or receptors, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-benzoylphenyl)-N-methyl-: Lacks the nitro and propynylamino groups.
Acetamide, N-(4-nitrophenyl)-N-methyl-: Lacks the benzoyl and propynylamino groups.
Acetamide, N-(2-benzoyl-4-nitrophenyl)-N-methyl-: Lacks the propynylamino group.
Uniqueness
The unique combination of the benzoyl, nitrophenyl, and propynylamino groups in Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- distinguishes it from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
80166-45-6 |
|---|---|
Molekularformel |
C21H21N3O4 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-nitrophenyl)-N-methyl-2-(2-methylbut-3-yn-2-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-5-21(2,3)22-14-19(25)23(4)18-12-11-16(24(27)28)13-17(18)20(26)15-9-7-6-8-10-15/h1,6-13,22H,14H2,2-4H3 |
InChI-Schlüssel |
KQDJXMQDPDKQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NCC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)


![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

